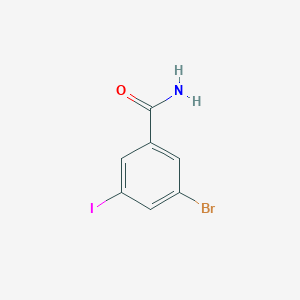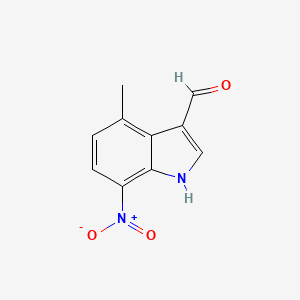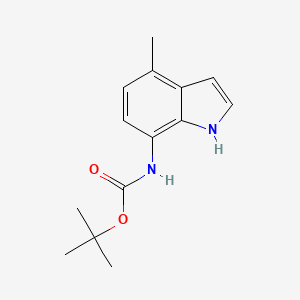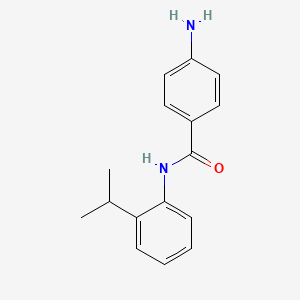
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-
Übersicht
Beschreibung
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)-, is a highly versatile and important chemical compound used in many scientific and industrial applications. It is a colorless liquid with a sweet smell and is highly flammable. It is composed of a benzene ring with a double bond between the two carbon atoms, and a trifluoromethyl group attached to the fourth carbon atom. This compound has been studied extensively due to its unique properties, and has been used in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Photochemistry and Fluorescence Studies
- The photochemistry and fluorescence of 1-fluoro-2-(trifluoromethyl)benzene were studied, revealing intricate emission spectra and quenching of singlet state emission under various conditions (Al-ani, 1973).
- Investigations into the photophysical processes of fluoro(trifluoromethyl)benzenes, including 1-fluoro-2-(trifluoromethyl)benzene, have been conducted, focusing on fluorescence yields and excited state dynamics (Al-ani, 1973).
Chemical Synthesis and Characterization
- The fluorination of 1,3-Bis-(trifluoromethyl)benzene, leading to products like 1-fluoro-2,4-bis-(trifluoromethyl)benzene, has been explored, discussing mechanistic implications and reaction pathways (Parsons, 1972).
- A study on the synthesis and characterization of new fluorine-containing polyetherimide using derivatives of trifluoromethylbenzene, including its structural and thermal properties, was conducted (Yu Xin-hai, 2010).
- Research on the synthesis of soluble fluoro-polyimides derived from 1,3-bis(4-amino-2-trifluoromethylphenoxy) benzene has been done, highlighting their excellent thermal stability and hygrothermal properties (Xie et al., 2001).
Applications in Material Science
- The development of hyperbranched poly(arylene ether)s from trifluoromethyl-activated monomers, including applications in molecular branching and thermal properties, has been examined (Banerjee et al., 2009).
- Studies on novel poly(arylene ether)s containing multi-substituted pentaphenylene moiety, emphasizing the influence of trifluoromethyl groups on the polymer properties, have been conducted (Liaw et al., 2007).
Eigenschaften
IUPAC Name |
1-fluoro-2-prop-2-enoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-2-5-15-9-6-7(10(12,13)14)3-4-8(9)11/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVWBKASQVRDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=CC(=C1)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-fluoro-2-(2-propen-1-yloxy)-4-(trifluoromethyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Azabicyclo[3.1.0]hexan-6-ylmethanol](/img/structure/B3121540.png)



![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butyl)amine](/img/structure/B3121573.png)
![Ethyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate](/img/structure/B3121575.png)
![Ethyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B3121578.png)





![[3,4,5-Triacetoxy-6-[4-(hydroxymethyl)-2-nitro-phenoxy]tetrahydropyran-2-yl]methyl acetate](/img/structure/B3121614.png)